Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline moiety, and a dichlorophenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Coupling with tetrahydroisoquinoline: The intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired tetrahydroisoquinoline derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydroisoquinoline moiety may contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((2,3-dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-((2-(2-(2,4-dichlorophenoxy)acetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the presence of both the dichlorophenoxy and tetrahydroisoquinoline moieties, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C28H27Cl2NO7 |
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Molecular Weight |
560.4 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H27Cl2NO7/c1-34-25-12-18-10-11-31(27(32)16-38-24-9-6-19(29)13-22(24)30)23(21(18)14-26(25)35-2)15-37-20-7-4-17(5-8-20)28(33)36-3/h4-9,12-14,23H,10-11,15-16H2,1-3H3 |
InChI Key |
PMKWVKOQNFGBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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